molecular formula C7H7BrFNO B13634131 O-(4-Bromo-2-fluorobenzyl)hydroxylamine

O-(4-Bromo-2-fluorobenzyl)hydroxylamine

Cat. No.: B13634131
M. Wt: 220.04 g/mol
InChI Key: QRZHOFDXFLVONN-UHFFFAOYSA-N
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Description

O-(4-Bromo-2-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on a benzyl ring, which is attached to a hydroxylamine group.

Chemical Reactions Analysis

O-(4-Bromo-2-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

O-(4-Bromo-2-fluorobenzyl)hydroxylamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-Bromo-2-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms on the benzyl ring may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar compounds to O-(4-Bromo-2-fluorobenzyl)hydroxylamine include:

    O-(4-Bromo-2-chlorobenzyl)hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.

    O-(4-Bromo-2-methylbenzyl)hydroxylamine: Similar structure but with a methyl group instead of fluorine.

    O-(4-Bromo-2-nitrobenzyl)hydroxylamine: Similar structure but with a nitro group instead of fluorine.

This compound is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

O-[(4-bromo-2-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7BrFNO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2

InChI Key

QRZHOFDXFLVONN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CON

Origin of Product

United States

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